N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
Description
This benzamide-thiazol hybrid compound features a benzo[d]thiazole core linked to a sulfonamide-substituted benzamide moiety. Such structural motifs are frequently employed in medicinal chemistry for targeting enzymes or receptors, such as kinase inhibitors or protease modulators . While direct biological data for this compound is unavailable in the provided evidence, its design aligns with strategies to optimize solubility (via sulfonyl groups) and target engagement (via the piperidine-thiazol framework) .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-2-17-5-3-4-12-24(17)29(26,27)18-9-6-15(7-10-18)21(25)23-16-8-11-20-19(13-16)22-14-28-20/h6-11,13-14,17H,2-5,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERQUBQQKJGIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of Benzothiazole Moiety: Starting with 2-aminothiophenol and benzoic acid derivatives under cyclization conditions to form the benzothiazole ring.
Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base like triethylamine.
Coupling with Piperidine: The sulfonylated intermediate is then coupled with 2-ethylpiperidine under nucleophilic substitution conditions.
Amidation: Finally, the product is obtained by amidation with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The benzamide and sulfonamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzamide or sulfonamide groups.
Substitution: Substituted benzamide or sulfonamide derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways by modulating the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural similarities with benzamide-thiazol derivatives reported in , particularly Compound 83 and Compound 84 . Key differences lie in the substituents and functional groups (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
- Sulfonyl vs. Ether/Trifluoromethoxy Groups : The sulfonyl group in the target compound likely improves aqueous solubility compared to the lipophilic trifluoromethoxy and methoxy groups in Compounds 83 and 84. Sulfonamides also exhibit moderate acidity (pKa ~1–3), which may enhance binding to basic residues in target proteins .
- Piperidine vs. This flexibility could be modeled using tools like AutoDock4 to predict binding poses .
Computational Insights
- Electrostatic Potential Analysis: Multiwfn wavefunction analysis could reveal differences in electron density distribution. For instance, the sulfonyl group in the target compound may create a strong electron-deficient region, favoring interactions with positively charged residues, whereas the electron-rich trifluoromethoxy group in Compound 83 might engage in halogen bonding .
- Docking Studies : AutoDock4 simulations could compare the binding affinities of these compounds to hypothetical targets (e.g., kinases). The piperidine group’s flexibility may allow the target compound to adopt optimal binding conformations, while rigid substituents in Compounds 83 and 84 might limit adaptability .
Research Implications and Limitations
- Advantages : Enhanced solubility (sulfonyl group) and adaptable binding (piperidine).
- Limitations : The trifluoromethoxy group in Compound 83 may offer superior metabolic stability, whereas the target compound’s piperidine could introduce susceptibility to oxidative metabolism.
Biological Activity
N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a benzothiazole moiety, a sulfonamide linkage, and a piperidine ring, which contribute to its biological activity. Understanding the biological effects and mechanisms of action of this compound is crucial for its development as a drug candidate.
The molecular formula of this compound is C21H23N3O3S2, with a molecular weight of 429.6 g/mol. The structure includes significant functional groups that are known to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3S2 |
| Molecular Weight | 429.6 g/mol |
| CAS Number | 942002-78-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors, altering their activity and downstream signaling.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory activity, which could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis. This activity is often linked to the modulation of cytokine production and immune response.
Case Studies
-
Study on Antimicrobial Efficacy :
- A library of benzothiazole derivatives was synthesized and screened for antimicrobial activity against Pseudomonas aeruginosa.
- Results indicated that certain derivatives exhibited significant inhibition of bacterial growth without affecting cell viability.
- This suggests potential for developing new antimicrobial agents based on the benzothiazole scaffold .
- Investigation into Anti-inflammatory Properties :
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate enzyme activities associated with inflammatory pathways. The compound's ability to inhibit specific protein kinases suggests its potential use in treating inflammatory diseases.
In Vivo Studies
Animal studies have highlighted the efficacy of this compound in reducing inflammation and improving clinical outcomes in models of respiratory diseases. These findings support further exploration into its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
